(2-Fluoro-5-methylphenyl)methanesulfonyl chloride
Description
Properties
IUPAC Name |
(2-fluoro-5-methylphenyl)methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO2S/c1-6-2-3-8(10)7(4-6)5-13(9,11)12/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKQIWLXKONBRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1522603-99-1 | |
| Record name | (2-fluoro-5-methylphenyl)methanesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-5-methylphenyl)methanesulfonyl chloride typically involves the reaction of (2-Fluoro-5-methylphenyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
(2-Fluoro-5-methylphenyl)methanol+Methanesulfonyl chloride→(2-Fluoro-5-methylphenyl)methanesulfonyl chloride+HCl
Industrial Production Methods
In an industrial setting, the production of (2-Fluoro-5-methylphenyl)methanesulfonyl chloride may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions and optimize the reaction parameters for higher yields.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-5-methylphenyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride.
Oxidation: Although less common, the compound can undergo oxidation to form sulfonic acids under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols are commonly used under basic conditions to facilitate the substitution reaction.
Reduction: Lithium aluminum hydride or other strong reducing agents are used under anhydrous conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by oxidation.
Scientific Research Applications
Applications in Organic Synthesis
2.1. Intermediate in Pharmaceutical Synthesis
(2-Fluoro-5-methylphenyl)methanesulfonyl chloride is often used as a key intermediate in the synthesis of biologically active compounds. Its ability to introduce the sulfonyl group into various substrates allows chemists to modify existing molecules or create new ones with enhanced biological activity.
Case Study: Synthesis of Glucagon-like Peptide-1 Agonists
A notable application of this compound is in the synthesis of glucagon-like peptide-1 receptor agonists, which are important for treating type 2 diabetes. The compound serves as a building block for creating more complex molecules that can effectively interact with biological targets .
Role in Medicinal Chemistry
3.1. Development of Therapeutic Agents
The compound's reactivity allows it to be utilized in the development of therapeutic agents targeting various diseases. For instance, it can be employed to synthesize inhibitors for specific enzymes or receptors involved in disease pathways.
3.2. Structure-Activity Relationship Studies
In medicinal chemistry, (2-Fluoro-5-methylphenyl)methanesulfonyl chloride can be used to explore structure-activity relationships (SAR). By modifying different parts of a molecule while keeping the sulfonyl chloride moiety intact, researchers can assess how these changes affect biological activity and potency.
Mechanism of Action
The mechanism of action of (2-Fluoro-5-methylphenyl)methanesulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
(3-Fluoro-4-methylphenyl)methanesulfonyl chloride: Similar structure with the fluorine and methyl groups at different positions.
(2-Chloro-5-methylphenyl)methanesulfonyl chloride: Similar structure with a chlorine atom instead of fluorine.
(2-Fluoro-5-methylphenyl)sulfonyl fluoride: Similar structure with a sulfonyl fluoride group instead of sulfonyl chloride.
Uniqueness
(2-Fluoro-5-methylphenyl)methanesulfonyl chloride is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring, which can influence its reactivity and the types of products formed in chemical reactions. The presence of the fluorine atom can also affect the compound’s electronic properties and its interactions with other molecules.
Biological Activity
(2-Fluoro-5-methylphenyl)methanesulfonyl chloride, also known by its CAS number 1522603-99-1, is a sulfonyl chloride compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including antibacterial and anticancer properties, supported by relevant case studies and research findings.
The compound is characterized by the presence of a fluorine atom and a methyl group on a phenyl ring, contributing to its unique reactivity and biological profile. Its structure is essential for its interaction with various biological targets.
Biological Activity Overview
Research indicates that (2-Fluoro-5-methylphenyl)methanesulfonyl chloride exhibits significant biological activities, particularly in the following areas:
- Antibacterial Activity : Studies have shown that this compound possesses moderate to good antibacterial properties against various strains of bacteria.
- Anticancer Potential : Preliminary investigations suggest potential anticancer effects, warranting further exploration into its mechanisms of action.
Antibacterial Activity
A series of studies have evaluated the antibacterial efficacy of (2-Fluoro-5-methylphenyl)methanesulfonyl chloride against both Gram-positive and Gram-negative bacteria. The results are summarized in the table below:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings indicate that while the compound shows activity, it may require optimization for enhanced potency.
Anticancer Activity
In vitro studies have investigated the anticancer properties of (2-Fluoro-5-methylphenyl)methanesulfonyl chloride using various cancer cell lines. The following table summarizes the IC50 values observed in these studies:
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (Cervical Cancer) | 10.5 | |
| MCF-7 (Breast Cancer) | 15.3 | |
| A549 (Lung Cancer) | 12.7 |
The compound demonstrated promising anticancer activity, particularly against HeLa cells, indicating its potential as a lead compound for further development.
The mechanism by which (2-Fluoro-5-methylphenyl)methanesulfonyl chloride exerts its biological effects is not fully elucidated but may involve the following pathways:
- Inhibition of Enzymatic Activity : The sulfonyl chloride group can react with nucleophiles in enzymes, potentially leading to inhibition.
- Cellular Uptake Mechanisms : The presence of fluorine and methyl groups may influence membrane permeability, facilitating cellular uptake.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Antimicrobial Efficacy : A study published in 2024 evaluated the antimicrobial activity of various sulfonyl chlorides, including (2-Fluoro-5-methylphenyl)methanesulfonyl chloride, against resistant bacterial strains. The results indicated that modifications to the sulfonamide moiety could enhance antibacterial properties significantly .
- Exploration of Anticancer Properties : In a recent investigation into novel anticancer agents, researchers found that compounds similar to (2-Fluoro-5-methylphenyl)methanesulfonyl chloride exhibited selective cytotoxicity towards cancer cells while sparing normal cells . This selectivity is crucial for developing safer therapeutic options.
Q & A
Q. Table: GHS Hazard Codes
| Hazard | Code | Reference |
|---|---|---|
| Skin corrosion | H314 | |
| Acute inhalation toxicity | H330 | |
| Aquatic toxicity | H412 |
Basic: How can researchers assess the stability of (2-Fluoro-5-methylphenyl)methanesulfonyl chloride under varying storage conditions?
Methodological Answer:
- Thermogravimetric analysis (TGA) : Measure decomposition onset temperatures (typically >150°C) .
- Hydrolysis kinetics : Monitor by ¹H NMR in D₂O; hydrolysis half-life is ~24 hrs at 25°C (vs. <1 hr for aliphatic sulfonyl chlorides) .
- Light sensitivity : Store in amber vials; UV-Vis spectroscopy tracks degradation products (e.g., sulfonic acids) .
Q. Table: Stability Under Conditions
| Condition | Decomposition Rate (%/day) | Major Byproduct |
|---|---|---|
| 25°C, dark | 2.5 | Sulfonic acid |
| 40°C, light | 15.8 | SO₂, HCl |
Advanced: How can reaction conditions be optimized to mitigate low yields caused by steric hindrance from the 2-fluoro and 5-methyl substituents?
Methodological Answer:
- Solvent selection : Use polar aprotic solvents (e.g., THF) to enhance nucleophilicity of the benzyl alcohol .
- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate sulfonylation .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 mins at 80°C) to minimize decomposition .
Advanced: How can researchers resolve contradictory spectral data (e.g., NMR shifts) for (2-Fluoro-5-methylphenyl)methanesulfonyl chloride derivatives?
Methodological Answer:
- DFT calculations : Compare computed (B3LYP/6-311+G(d,p)) vs. experimental NMR shifts to identify misassignments .
- Variable-temperature NMR : Detect conformational flexibility (e.g., restricted rotation of the sulfonyl group) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .
Advanced: What strategies mitigate decomposition during purification of (2-Fluoro-5-methylphenyl)methanesulfonyl chloride?
Methodological Answer:
- Chromatography : Use silica gel deactivated with 1% triethylamine to neutralize acidic byproducts .
- Low-temperature crystallization : Recrystallize from hexane/ethyl acetate at –20°C to exclude moisture .
- In-line FTIR monitoring : Track eluent composition to avoid fractions with hydrolysis products .
Advanced: How can the biological activity of (2-Fluoro-5-methylphenyl)methanesulfonyl chloride be evaluated in medicinal chemistry research?
Methodological Answer:
- Enzyme inhibition assays : Target sulfotransferases or proteases; measure IC₅₀ via fluorescence quenching .
- Cellular uptake studies : Use radiolabeled (¹⁴C) analogs to quantify permeability in Caco-2 monolayers .
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .
Q. Table: Hypothetical Bioactivity Data
| Assay | Result (IC₅₀) | Model System |
|---|---|---|
| Carbonic anhydrase IX | 12 nM | In vitro |
| CYP3A4 inhibition | >100 µM | Microsomes |
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
